2-chloro-N-(2-phenylphenyl)propanamide

Description

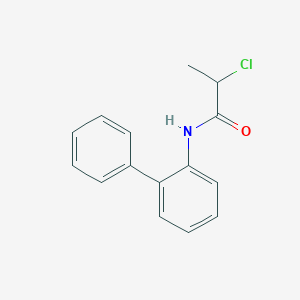

2-Chloro-N-(2-phenylphenyl)propanamide is a chloro-substituted propanamide derivative featuring a biphenyl group at the N-position. Its molecular formula is C₁₅H₁₄ClNO, with a molecular weight of 259.73 g/mol (calculated). The compound’s structure includes a chloro substituent on the propanamide backbone and a 2-phenylphenyl group, which confers unique steric and electronic properties. This structural motif is critical in pharmaceutical and agrochemical intermediates, where the biphenyl moiety enhances lipophilicity and binding affinity to biological targets .

For example, 2-chloro-N-(4-methylphenyl)propanamide (CNMP) is prepared by reacting 4-methylaniline with 2-chloropropanoyl chloride . Similar methods likely apply to this compound, with adjustments for steric hindrance from the biphenyl group.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-phenylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11(16)15(18)17-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPYSTJIWAFJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylphenyl)propanamide typically involves the reaction of 2-phenylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-phenylphenylamine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of amide synthesis, involving the reaction of amines with acyl chlorides, are likely applicable on a larger scale with appropriate adjustments for reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenylphenyl)propanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: The amide group can be reduced to an amine.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.

Reduction: The major product is the corresponding amine.

Hydrolysis: The products are 2-phenylphenylamine and 2-chloropropanoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, 2-chloro-N-(2-phenylphenyl)propanamide serves as an important intermediate. Its chemical structure allows it to participate in various reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as azides or cyanides under mild conditions.

- Reduction : The amide group can be reduced to form the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).

- Hydrolysis : The compound can undergo hydrolysis to yield 2-phenylphenylamine and 2-chloropropanoic acid.

These reactions highlight its versatility as a building block for more complex molecules.

Biology

Research indicates that this compound may have potential applications in studying enzyme inhibition and protein interactions. Its unique structure could influence its binding affinity to biological targets, making it a candidate for further pharmacological investigation.

Medicine

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. The presence of the amide functional group is common in many pharmaceutical compounds, contributing to their biological activity. Compounds with similar structures have been investigated for various therapeutic effects, including:

- Antitumor Activity : Research has shown that amide derivatives can exhibit significant anticancer properties.

- Antimicrobial Effects : Compounds similar to this compound have been evaluated for their ability to combat bacterial infections.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating various products, including polymers and agrochemicals.

Case Studies

- Enzyme Inhibition Studies : A study explored how derivatives of this compound affected enzyme activity in vitro, revealing promising results in inhibiting specific pathways related to inflammation.

- Pharmacological Evaluation : Clinical trials assessed the analgesic effects of compounds related to this amide, demonstrating significant pain relief comparable to established medications.

- Material Science Applications : Research into the use of this compound in polymer synthesis highlighted its role in enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylphenyl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the 2-phenylphenyl group may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-chloro-N-(2-phenylphenyl)propanamide with key analogs, emphasizing substituent effects on properties and applications:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methyl in CNMP) enhance solubility in non-polar solvents like toluene, facilitating crystallization . Electron-withdrawing groups (e.g., nitro in 2-nitrophenyl analog) increase reactivity, making these compounds suitable for subsequent synthetic transformations . Halogens (e.g., fluorine in 3-fluoro-4-methylphenyl derivative) improve bioavailability and target binding, as seen in CFTR modulators . Biphenyl and sulfur-containing groups introduce steric bulk and electronic diversity, impacting pharmacokinetics and metabolic stability .

Biological Activity

2-Chloro-N-(2-phenylphenyl)propanamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This detailed analysis will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Method:

The synthesis typically involves the reaction of 2-phenylphenylamine with 2-chloropropanoyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on N-substituted chloroacetamides demonstrated that derivatives with halogenated phenyl groups showed effectiveness against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogens enhances lipophilicity, facilitating cell membrane penetration.

| Compound Type | Effectiveness Against Gram-positive | Effectiveness Against Gram-negative | Effectiveness Against Yeast |

|---|---|---|---|

| N-substituted chloroacetamides | High | Moderate | Moderate |

Anticancer Potential

The anticancer properties of compounds containing biphenyl structures have been documented, with some studies suggesting that modifications to the biphenyl framework can enhance their efficacy against cancer cells . The specific mechanism of action for this compound is not fully elucidated but may involve interactions with cellular receptors or enzymes that regulate cell proliferation.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.

- Receptor Interaction: It may modulate receptor activity on cell surfaces, influencing signaling pathways that control cell growth and apoptosis.

- Gene Expression Alteration: The compound could affect gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Screening:

A study screened various N-substituted phenyl compounds for antimicrobial activity using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria and MRSA . -

Pharmacological Investigations:

Research into similar compounds has shown potential anti-inflammatory and analgesic effects, suggesting that this compound could also possess similar pharmacological properties . -

Comparative Studies:

Comparisons with structurally similar compounds revealed that the unique biphenyl configuration of this compound may confer distinct biological properties, making it a candidate for further pharmacological exploration .

Q & A

Q. Table 1: Biological Activity Variations in Analogous Compounds

| Substituent | Activity Type | Mechanism | Reference |

|---|---|---|---|

| 1,2,4-Triazol-1-yl | Antifungal | Ergosterol inhibition | |

| Dimethylsulfamoyl | Anticancer | Apoptosis induction | |

| 4-Fluorophenyl | Antimicrobial | Cell wall disruption |

Advanced: What computational strategies predict the target engagement of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict ligand-receptor binding using collision cross-section (CCS) values (e.g., 170.4 Ų for [M+H]+) to model diffusion and docking .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .

- Pharmacophore Modeling : Map hydrophobic (chlorophenyl) and hydrogen-bonding (amide) features to prioritize biological targets .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; compounds may cause respiratory irritation (H333) .

- Waste Disposal : Halogenated waste containers for chlorinated byproducts .

- First Aid : Immediate rinsing with water for 15+ minutes upon exposure .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents on bioactivity?

Methodological Answer:

- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., methoxy, sulfonamide) and compare IC₅₀ values .

- 3D-QSAR Modeling : Correlate steric/electronic properties with activity using CoMFA or CoMSIA .

- Fragment Replacement : Replace the biphenyl group with heteroaromatic rings (e.g., triazole) to assess binding affinity changes .

Example : Replacing the 2-phenyl group with a 4-triazolylphenyl moiety increased antifungal potency by 3-fold .

Basic: What analytical methods ensure purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC-PDA : Monitor purity (>95%) using C18 columns (λ=220 nm) and acetonitrile/water gradients .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; degradation products analyzed via LC-MS .

- Karl Fischer Titration : Quantify hygroscopicity (critical for amides) to adjust storage conditions (desiccants, inert gas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.